molecular formula C9H5NO6 B13276304 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid

3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B13276304
M. Wt: 223.14 g/mol
InChI Key: RJAMZSCUIGZDGX-UHFFFAOYSA-N
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Description

3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid is a chemically synthesized benzofuran derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. Its structure incorporates key functional groups—a carboxylic acid, a nitro group, and a hydroxy substituent on the benzofuran core—that are frequently leveraged to interact with biological targets. Benzofuran-based compounds are extensively investigated for their diverse pharmacological potential. Research indicates that structural analogs of this compound exhibit potent neuroprotective properties , demonstrating efficacy in protecting rat cortical neuronal cells against NMDA-induced excitotoxicity, a process pivotal in stroke and neurodegenerative disorders . The hydroxy substituent on the benzofuran ring has been identified in structure-activity relationship (SAR) studies as a contributor to this neuroprotective effect and to appreciable antioxidant activity , including the scavenging of free radicals like DPPH and inhibition of lipid peroxidation in brain tissue . Furthermore, the benzofuran-2-carboxylic acid moiety is recognized as a potent phosphotyrosine (pTyr) mimetic . This makes it a valuable core structure in developing inhibitors for protein tyrosine phosphatases (PTPs), such as Lymphoid-specific tyrosine phosphatase (LYP), which is an emerging target in cancer immunotherapy for enhancing anti-tumor immune responses . The broad spectrum of biological activities reported for benzofuran derivatives also includes antimicrobial, anti-inflammatory, and antitumor activities, underscoring the research utility of this chemical class . This product is intended for research purposes as a key intermediate or building block in the synthesis of more complex molecules for pharmacological screening and development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H5NO6

Molecular Weight

223.14 g/mol

IUPAC Name

3-hydroxy-7-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H5NO6/c11-6-4-2-1-3-5(10(14)15)7(4)16-8(6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

RJAMZSCUIGZDGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products:

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of 3-amino-7-nitro-1-benzofuran-2-carboxylic acid.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Substituents (Positions) Key Functional Groups Biological/Industrial Relevance
3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid -OH (3), -NO₂ (7), -COOH (2) Nitro, hydroxyl, carboxylic acid Potential antioxidant, neuroprotectant (inferred)
7-Methoxy-benzofuran-2-carboxylic acid derivatives -OCH₃ (7), -COOH (2) Methoxy, amide (in derivatives) Neuroprotective agents, antioxidant
7-Chloro-3-methyl-1H-indole-2-carboxylic acid -Cl (7), -CH₃ (3), -COOH (2) Chloro, methyl, carboxylic acid Pharmaceutical intermediate
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) -OH (3,4), -CH=CH-COOH (side chain) Phenolic, propenoic acid Antioxidant, dietary supplement

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound is strongly electron-withdrawing, which may enhance acidity at the carboxylic acid position compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs .

Ring System Differences :

  • Benzofuran vs. Indole : The indole ring in 7-chloro-3-methyl-1H-indole-2-carboxylic acid introduces nitrogen-based aromaticity, which may alter pharmacokinetic properties (e.g., membrane permeability) compared to benzofuran derivatives .

Synthetic Accessibility :

  • Benzofuran-2-carboxylic acids are often synthesized via CDI-mediated coupling with amines, as demonstrated for 7-methoxy derivatives . The nitro group in the target compound may require specialized nitration steps, increasing synthetic complexity.

Stability and Reactivity

  • This contrasts with the more stable methoxy or chloro groups in analogs .
  • Crystallinity : Carboxylic acid derivatives like those in are tested for crystallinity to ensure pharmaceutical stability, a quality control step that would apply to the target compound as well .

Biological Activity

3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on its anti-tumor and antibacterial properties, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid includes a hydroxyl group, a nitro group, and a carboxylic acid functional group. Its molecular formula is C10H7N1O5C_{10}H_{7}N_{1}O_{5} with a molecular weight of approximately 223.14 g/mol. The unique substitution pattern provides distinct chemical and biological properties, making it a subject of interest in various fields of research.

Anti-Tumor Activity

Research has indicated that 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid exhibits significant anti-tumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action may involve:

  • Inhibition of Cell Cycle Progression : It induces cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
  • Promotion of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells .

Table 1: Anti-Tumor Activity Data

Cell LineIC50 (µM)Mechanism
A54915.4Cell cycle arrest
HeLa12.8Apoptosis induction

Antibacterial Activity

In addition to its anti-tumor effects, this compound has shown antibacterial properties against various bacterial strains. The proposed mechanisms include:

  • Inhibition of Bacterial Growth : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
  • Enzyme Inhibition : Specific enzymes involved in bacterial proliferation may be inhibited by the compound, leading to reduced bacterial viability.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus30

The biological activity of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cell signaling pathways that promote tumor growth and bacterial survival.
  • Binding Affinity : Interaction studies have suggested that it binds effectively to receptors involved in cancer progression and inflammation .

Synthesis Methods

The synthesis of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid can be achieved through several methods:

  • Oxidation Reactions : Utilizing potassium permanganate for the oxidation of suitable precursors.
  • Reduction Techniques : Employing lithium aluminum hydride for reduction processes.
  • Substitution Reactions : Various electrophiles and nucleophiles can be used for selective substitution reactions on the benzofuran ring .

Case Studies

Several studies have documented the efficacy of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid in vivo and in vitro:

  • A study demonstrated its effectiveness against tumor xenografts in mice, showing significant tumor size reduction compared to control groups.
  • Another investigation highlighted its potential as an antibacterial agent against multi-drug resistant strains, showcasing its relevance in addressing current antibiotic resistance challenges .

Q & A

Q. How to design controlled experiments to differentiate between the compound’s direct and indirect antioxidant effects?

  • Methodological Answer :
  • ROS scavenging assays : Use DCFH-DA in cell-free vs. cell-based systems to distinguish direct quenching from upregulation of endogenous antioxidants .
  • Gene expression profiling : Perform RNA-seq on treated cells to identify Nrf2/ARE pathway activation .

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